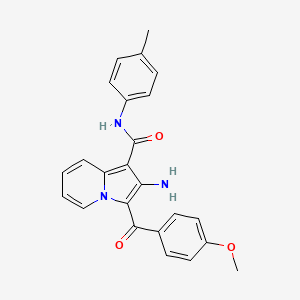

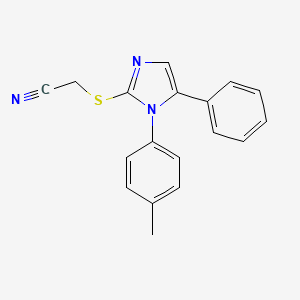

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a compound of interest due to its unique chemical structure and potential in various applications. While direct studies on this exact compound are scarce, insights can be gleaned from research on related compounds and general chemical principles.

Synthesis Analysis

The synthesis of benzofuran derivatives and related compounds involves multiple steps, including condensation reactions and the optimization of reaction conditions to enhance yields. A study by Lou Hong-xiang (2012) details the synthesis of a related methyl benzoate derivative, emphasizing the importance of catalysts and reaction conditions in achieving desired yields (Lou Hong-xiang, 2012).

Molecular Structure Analysis

Structural analysis of compounds similar to this compound reveals the intricacies of their molecular frameworks. S. Moser et al. (2005) discussed the crystal structure of a methyl benzoate derivative, highlighting the disorder within the methoxycarbonyl group and the orientation of aryltriazenyl groups, which could be analogous in complexity to the compound (S. Moser et al., 2005).

Chemical Reactions and Properties

Chemical properties and reactions are central to understanding the functionality and potential applications of a compound. While specific reactions of this compound are not detailed in available literature, studies on related compounds provide a foundation. For instance, the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives offer insights into the luminescence properties that could be relevant (Soyeon Kim et al., 2021).

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure, melting points, and solubility, are crucial for determining their practical applications. P. A. Suchetan et al. (2016) provide comparative analysis of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, offering insights into the potential physical characteristics of this compound (P. A. Suchetan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a related compound, highlights the role of crystal engineering in designing materials with specific properties. It demonstrates the capability of inducing phase transitions under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more densely packed arrangement. This transition reveals the importance of unfavorable molecular conformations that become stabilized through efficient packing at high pressures, providing insights into material design under varying environmental conditions (Johnstone et al., 2010).

Photopolymerization Enhancements

Innovations in photopolymerization are exemplified by compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which bears a chromophore group. This compound, through its photoinitiated decomposition, generates radicals that significantly impact the photophysical and photochemical properties of materials. Such advancements are crucial for developing new materials with tailored optical and mechanical properties, enhancing applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Renewable Materials Synthesis

Research on renewable furans, such as the synthesis of biobased terephthalic acid precursors, showcases the potential of using methyl 4-(methoxymethyl)benzoate derivatives in creating sustainable materials. The reaction pathways and energetics involved in combining ethylene with biomass-derived furans, catalyzed by Lewis acid molecular sieves, represent a significant step toward sustainable chemical processes. This work contributes to the development of eco-friendly alternatives for producing polymers and plastics, reducing reliance on fossil fuels (Pacheco et al., 2015).

Catalysis and Reduction Processes

The study of methyl benzoate and benzoic acid reduction on yttrium oxide illustrates the complexity of catalytic processes in chemical transformations. Monitoring the formation and reduction of surface benzoate and methoxide during these reactions highlights the nuanced pathways through which chemical species are transformed. Such investigations are fundamental to understanding catalysis and improving industrial processes for manufacturing chemicals and materials (King & Strojny, 1982).

Wirkmechanismus

Target of Action

Benzofuran derivatives have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Eigenschaften

IUPAC Name |

methyl 4-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-24-18(17-11-15-5-3-4-6-16(15)26-17)12-21-19(22)13-7-9-14(10-8-13)20(23)25-2/h3-11,18H,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNNOBOKEWKLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)

![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)

![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)